3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, AldrichCPR
Description
3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime is a substituted benzaldehyde oxime derivative with a bromine atom at position 3, a methoxy group at position 5, and a propoxy group at position 4 of the aromatic ring. This compound is part of the AldrichCPR catalog, which specializes in rare and research-focused chemicals, though analytical data (e.g., purity, spectral details) may require independent verification by the user .
Properties
IUPAC Name |
(NE)-N-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h5-7,14H,3-4H2,1-2H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSKSMXYFYWOO-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=NO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=N/O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime typically involves the reaction of 3-Bromo-5-methoxy-4-propoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the oxime derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals.
Mechanistic Studies
- Researchers utilize 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime to study reaction mechanisms involving oximes and brominated compounds. Understanding these mechanisms can lead to the development of new synthetic pathways and methodologies in organic chemistry.
Biological Applications
Enzyme Inhibition
- The oxime group present in this compound has been investigated for its potential as an enzyme inhibitor . It can interact with active sites of enzymes through hydrogen bonding or coordination with metal ions, which may inhibit enzymatic activity. This property is particularly relevant for drug development targeting specific enzymes .
Drug Development
- There is ongoing research into using 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime as a lead compound in drug development. Its structural features may allow it to target specific receptors or enzymes effectively, which is crucial in designing new therapeutic agents .
Material Science
Development of New Materials
- The compound's unique properties make it suitable for the development of new materials, including polymers and coatings. Its application in material science focuses on enhancing specific properties such as durability and chemical resistance.
Agricultural Applications
Potential Use as Herbicides/Insecticides
- There is potential for 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime to be utilized as a herbicide or insecticide , leveraging its chemical reactivity to target pests effectively while minimizing environmental impact .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biomolecules, affecting their function and activity . The bromine atom can participate in halogen bonding, further influencing the compound’s interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime differ primarily in the substituent at position 4 of the benzene ring.
Table 1: Structural and Molecular Comparison
| Compound Name | Product No. (AldrichCPR) | R Group (Position 4) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime | Not provided | -OCH₂CH₂CH₃ (linear) | C₁₁H₁₄BrNO₃ | 288.14 (calculated) |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | OTV000217 | -OH | C₈H₈BrNO₃ | 246.06 |
| 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime | OTV000140 | -OCH₂CH₃ | C₁₀H₁₂BrNO₃ | 290.12 |
| 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime | OTV000089 | -OCH(CH₃)₂ (branched) | C₁₁H₁₄BrNO₃ | 288.14 |
| 4-(Hexadecyloxy)benzaldehyde oxime | 3308409 | -O(CH₂)₁₅CH₃ | C₂₃H₃₉NO₂ | 361.57 |
Key Findings
Substituent Effects on Physicochemical Properties: Lipophilicity: Replacing the hydroxyl group (-OH) with alkoxy groups (-OR) increases hydrophobicity. For example, the ethoxy derivative (OTV000140) has a higher molecular weight (290.12 g/mol) and greater lipophilicity than the hydroxy analog (246.06 g/mol). The propoxy and isopropoxy derivatives (C₁₁H₁₄BrNO₃) share identical molecular weights but differ in steric effects due to chain branching . Melting Points: Branched alkoxy groups (e.g., isopropoxy) typically reduce melting points compared to linear chains (e.g., propoxy) due to poorer crystal packing efficiency. This trend is consistent with other oxime derivatives .
Structural Insights from Crystallography :
- Bond lengths around the oxime group (N-OH and N=C) are consistent across analogs, with reported values of 1.361–1.407 Å (N-O) and 1.264–1.286 Å (N=C) . These parameters align with literature data for oximes, confirming the stability of the functional group despite substituent variations .
Ecotoxicity: Alkoxy-substituted oximes generally exhibit acute toxicity in aquatic organisms (e.g., Daphnia), classified as toxicity class III. However, none of the analogs in Table 1 are reported as mutagenic or genotoxic .
Users must independently verify purity and identity .
Biological Activity
3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, also known as AldrichCPR, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime is C12H14BrNO3. Its structure features a bromine atom, methoxy group, and propoxy side chain attached to a benzaldehyde moiety. The synthesis typically involves the reaction of 3-bromo-5-methoxy-4-propoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the oxime derivative.
The biological activity of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime is attributed to its ability to interact with various molecular targets within biological systems. The oxime functional group can participate in hydrogen bonding and nucleophilic reactions, potentially influencing enzyme activities and cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : It may exhibit properties that scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest it could inhibit the growth of certain bacteria and fungi.
Anticancer Properties
Research indicates that compounds similar to 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related methoxy-substituted compounds exhibit IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime | MCF-7 | TBD |
| Methoxy-substituted derivative | HCT116 | 2.2 - 4.4 |
Antimicrobial Activity
The compound has shown potential antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) for these bacteria were observed at concentrations around 8 µM.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
Case Studies
-
Antiproliferative Activity Study :
A study published in MDPI evaluated the antiproliferative effects of various methoxy-substituted compounds on cancer cell lines. The results indicated that compounds with similar structures to AldrichCPR showed significant inhibition of cell growth, suggesting a promising avenue for cancer therapy development . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of phenolic compounds revealed that derivatives like AldrichCPR exhibited selective inhibition against pathogenic bacteria, highlighting their potential use in treating infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential alkoxylation of a brominated benzaldehyde precursor. For example, nucleophilic substitution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by oximation using hydroxylamine hydrochloride . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with analogs like 3-bromo-4-ethoxy derivatives .
Q. How should researchers validate the identity and purity of this compound given the lack of analytical data from suppliers?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts with structurally similar AldrichCPR oximes (e.g., 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime ). Key peaks include the oxime proton (~8.5–9.5 ppm) and methoxy/propoxy signals.
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching C₁₁H₁₃BrNO₄ (calc. ~318.0).
- FT-IR : Verify oxime (C=N–OH stretch ~3200–3400 cm⁻¹) and aldehyde-derived bands.
Q. What experimental conditions are critical for maintaining the stability of this oxime during storage and reactions?
- Methodological Answer : Oximes are prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under inert gas. For reaction compatibility:
- Avoid strong acids/bases; use buffered aqueous phases (pH 6–8) in extraction.
- Monitor stability via TLC during reactions. For long-term studies, conduct accelerated stability tests (40°C/75% RH for 4 weeks) and track degradation by HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of alkoxy substituents (methoxy, propoxy) on bioactivity?
- Methodological Answer : Synthesize analogs with varying alkoxy groups (e.g., ethoxy, isopropoxy) from the AldrichCPR series . Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with substituent parameters (Hammett σ, steric bulk). Use multivariate regression to identify contributions of methoxy (electron-donating) vs. propoxy (hydrophobic) groups. Reference docking studies from analogous benzaldehyde oximes in drug design .
Q. What computational strategies are effective in predicting the binding mode of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using the oxime as a zinc-binding group (ZBG). Parameterize the bromine atom for halogen bonding. Validate with MD simulations (AMBER, 100 ns) to assess stability of interactions (e.g., with metalloenzyme active sites). Compare results with pharmacophore models from AldrichCPR-based inhibitors (e.g., carboxylic acid/ZBG/hydrophobic triad ).
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?
- Methodological Answer : Investigate dynamic effects (e.g., restricted rotation of the propoxy group) via variable-temperature NMR (–40°C to 25°C). Compare with X-ray crystallography data of similar oximes (e.g., 4-phenylbutanoic acid oxime ). Use 2D NMR (COSY, NOESY) to assign coupling patterns and confirm substituent orientation.
Q. What role does the bromine atom play in the compound’s reactivity and potential as a synthetic intermediate?
- Methodological Answer : The bromine enables cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) for derivatization. Optimize conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent (80°C, 12 h). Monitor regioselectivity via LC-MS and compare with brominated analogs from Sigma-Aldrich’s catalog . For SNAr reactions, evaluate leaving-group potential against chloro/iodo derivatives.
Data Analysis & Validation
- Key References : Prioritize peer-reviewed studies using AldrichCPR compounds for docking and synthetic protocols for brominated aromatics . Cross-validate characterization data with structurally related oximes .
- Contingency Planning : If bioactivity data conflicts with docking predictions, re-evaluate protonation states (oxime tautomers) or solvation effects using QM/MM simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
